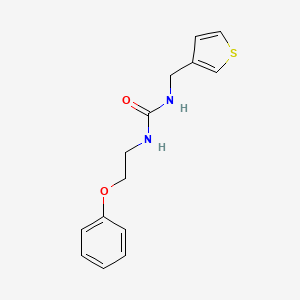

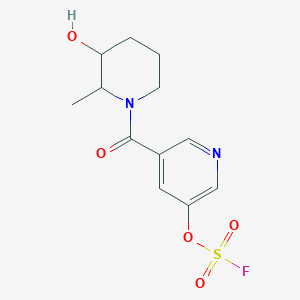

1-(2-苯氧基乙基)-3-(噻吩-3-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" is a urea derivative that is likely to possess interesting biological activities based on the structure-activity relationship observed in similar compounds. Urea derivatives have been extensively studied for their potential as inhibitors and modulators of various biological targets. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating the relevance of urea derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of urea derivatives often involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbamate. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate . Similarly, a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation has been reported, which could potentially be adapted for the synthesis of "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" .

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction. For instance, the structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was elucidated using these methods . The molecular structure is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on the substituents attached to the urea moiety. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's interaction with enzymes or receptors. For example, the antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas suggests that the substitution pattern on the urea moiety is critical for the inhibition of VEGFR-2 tyrosine kinase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. Theoretical calculations, such as DFT studies, can provide insights into the electronic structure and physicochemical properties, as demonstrated for 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

科学研究应用

神经肽Y5受体拮抗剂

尿素衍生物,例如与“1-(2-苯氧基乙基)-3-(噻吩-3-基甲基)脲”相关的尿素衍生物,因其作为神经肽Y5 (NPY5) 受体拮抗剂的潜力而受到探索。一项研究从筛选过程中识别出一个先导化合物,然后对其进行优化以提高体外效力,从而得到在NPY5受体上IC50值小于0.1 nM的化合物。这些类似物在细胞测定中作为拮抗剂,测量了转染人NPY5受体的细胞中福斯科林诱导的环AMP积累,证明了它们在与NPY5受体相关的药物应用中的潜力(C. Fotsch等人,2001年)。

乙酰胆碱酯酶抑制剂

另一项科学应用涉及尿素衍生物的合成和评估,用于抗乙酰胆碱酯酶活性。一系列旨在优化连接两个药效基团的间隔长度的研究表明,这些化合物可以与高抑制活性相容,表明它们作为新型乙酰胆碱酯酶抑制剂的潜力。这项研究强调了尿素衍生物在开发治疗阿尔茨海默病等疾病方面的多功能性(J. Vidaluc等人,1995年)。

聚合物科学和材料化学

尿素衍生物在聚合物科学和材料化学中也很重要。例如,已经研究了在酸性条件下尿素与甲羟基酚的共缩合,导致合成各种尿素-甲羟基酚化合物。这些化合物在制造具有特定性质的新型聚合物和材料方面有应用,证明了尿素衍生物在材料科学中的广泛用途(B. Tomita & C. Hse,1992年)。

植物生物学

在植物生物学中,尿素衍生物,如氯苯脲(CPPU)和噻地嗪(TDZ),已显示出细胞分裂素样活性,影响细胞分裂和分化。这些合成化合物已广泛用于体外植物形态发生研究中,表明它们具有增强不定根形成和整体植物生长的潜力(A. Ricci & C. Bertoletti,2009年)。

属性

IUPAC Name |

1-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-14(16-10-12-6-9-19-11-12)15-7-8-18-13-4-2-1-3-5-13/h1-6,9,11H,7-8,10H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONFEWDKXBATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)